3-Aminophenylboronic acid monohydrate
Overview
Description
3-Aminophenylboronic acid monohydrate: is an organic compound with the molecular formula C6H8BNO2·H2O . It is a derivative of boronic acid, characterized by the presence of an amino group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 3-Aminophenylboronic Acid Monohydrate (3-APBA) are diol-compounds . It has the ability to selectively bind with these compounds, which makes it useful in developing sensors for detecting saccharides and glycosylated biomolecules .
Mode of Action
3-APBA interacts with its targets (diol-compounds) through a binding process . This interaction is selective, meaning it prefers diol-compounds over other types of compounds . The binding process results in the formation of a complex that can be detected, making it useful in sensor development .
Biochemical Pathways
It is known that it can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . This suggests that it may have an impact on pathways involving these compounds.
Result of Action
The molecular and cellular effects of 3-APBA’s action are primarily related to its ability to bind with diol-compounds. This binding can be used to detect saccharides and glycosylated biomolecules, which are important in various biological processes .
Action Environment
The action of 3-APBA can be influenced by environmental factors. For example, it has been noted that exposure to moist air or water can affect its stability . Therefore, the environment in which 3-APBA is used can impact its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Aminophenylboronic acid monohydrate has been used as a reagent in the preparation of nonbenzodiazepine hypnotic agents . It has also been used in the Suzuki-Miyaura cross-coupling . The compound interacts with enzymes and proteins, particularly those with diol-groups, due to its ability to selectively bind with diol-compounds .
Cellular Effects
The compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the development of sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form cyclic boronic esters compounds with active ingredients having glycol or diphenol structure . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminophenylboronic acid monohydrate can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with fuming nitric acid in the presence of urea to generate 3-nitrophenylboronic acid, followed by reduction with iron hydroxide and barium hydroxide . Another method involves the reaction of phenylboronic acid with bromine and acetic acid to form 3-bromophenylboronic acid, which is then converted to 3-aminophenylboronic acid through a substitution reaction with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its monohydrate form .
Chemical Reactions Analysis
Types of Reactions: 3-Aminophenylboronic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often involve halides like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted phenylboronic acids
Scientific Research Applications
3-Aminophenylboronic acid monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Aminophenylboronic acid hydrochloride
- 4-Carboxyphenylboronic acid
- 4-Mercaptophenylboronic acid
- 3-Carboxyphenylboronic acid
Comparison: 3-Aminophenylboronic acid monohydrate is unique due to its amino group, which enhances its reactivity and selectivity in various chemical reactions. Compared to its analogs, such as 4-aminophenylboronic acid hydrochloride, it offers distinct advantages in terms of binding affinity and reaction conditions .
Properties
IUPAC Name |
(3-aminophenyl)boronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEOVQODHLLNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559725 | |
Record name | (3-Aminophenyl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206658-89-1 | |
Record name | (3-Aminophenyl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminophenylboronic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Aminophenylboronic acid monohydrate interact with its targets, and what are the downstream effects?
A: this compound interacts with its targets primarily through the boronic acid moiety. This moiety forms reversible covalent bonds with cis-diol groups present in molecules like carbohydrates and glycoproteins [, ]. This interaction allows for the selective capture and enrichment of these molecules from complex mixtures. For example, in glycoproteomics research, boronic acid-functionalized materials like MCM-41-GLYMO-APB [] are used to selectively enrich glycopeptides, facilitating their analysis by mass spectrometry. This interaction is crucial for studying glycoproteins, which play vital roles in various biological processes, including cell signaling, immune recognition, and disease development.
Q2: What is the structural characterization of this compound?
A:
Molecular Formula: C6H8BNO2 · H2O [, ]* Molecular Weight: 154.95 g/mol (anhydrous) * Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, typical characterization techniques for this compound would include: * FTIR: Confirms the presence of characteristic functional groups like -OH (boronic acid), -NH2 (amine), and aromatic C-H. [] * NMR (1H, 13C): Provides detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. * X-ray crystallography:* Reveals the three-dimensional arrangement of atoms within the crystal lattice, as demonstrated in studies on related derivatives [].
Q3: How does the structure of this compound impact its applications in material science?
A: The structure of this compound, specifically the presence of both boronic acid and amine functional groups, makes it a versatile building block for various materials. The boronic acid moiety enables its incorporation into polymers for applications such as sensing []. For instance, it can be electropolymerized with o-phenylenediamine to create molecularly imprinted polymers (MIPs) for the highly sensitive detection of glycoproteins like bovine serum albumin (BSA) []. The amine group offers further possibilities for chemical modifications and conjugation, expanding its utility in material design.
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